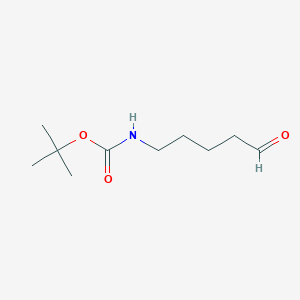

tert-butyl N-(5-oxopentyl)carbamate

描述

tert-Butyl N-(5-oxopentyl)carbamate: is a chemical compound with the molecular formula C10H19NO3. It is used in various synthetic applications, particularly in the synthesis of N-Boc-protected anilines. This compound is known for its role in palladium-catalyzed cross-coupling reactions, making it valuable in organic synthesis and medicinal chemistry.

属性

IUPAC Name |

tert-butyl N-(5-oxopentyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8-12/h8H,4-7H2,1-3H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEVHIIIWKYIIGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-oxopentyl)carbamate typically involves a palladium-catalyzed cross-coupling reaction. This method is efficient and widely used in the preparation of N-Boc-protected anilines. The reaction conditions often include the use of palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate in solvents such as methylene chloride or chloroform.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the palladium-catalyzed cross-coupling reactions used in laboratory settings. This ensures the production of high-purity compounds suitable for further applications in pharmaceuticals and other industries.

化学反应分析

Types of Reactions: tert-Butyl N-(5-oxopentyl)carbamate primarily undergoes substitution reactions, particularly in the presence of palladium catalysts. It can also participate in protonation and decarboxylation reactions .

Common Reagents and Conditions:

Palladium Catalysts: Pd(PPh3)4, Pd(dba)2

Bases: Potassium carbonate, sodium carbonate

Solvents: Methylene chloride, chloroform, alcohols

Major Products Formed: The major products formed from these reactions include N-Boc-protected anilines and tetrasubstituted pyrroles functionalized with ester or ketone groups at the C-3 position.

科学研究应用

tert-Butyl N-(5-oxopentyl)carbamate has several applications in scientific research:

Chemistry: Used in the synthesis of N-Boc-protected anilines, which are intermediates in drug development.

Medicine: Involved in the synthesis of natural products like Jaspine B, which exhibits cytotoxic activity against various human cancer cell lines.

作用机制

The mechanism of action for tert-butyl N-(5-oxopentyl)carbamate involves the protonation of the tert-butyl carbamate, followed by the loss of the tert-butyl cation, resulting in a carbamic acid. Decarboxylation of the carbamic acid leads to the formation of a free amine . This mechanism is crucial for its role in various synthetic applications, particularly in the formation of N-Boc-protected anilines.

相似化合物的比较

tert-Butyl carbamate: Used in similar palladium-catalyzed reactions for the synthesis of N-Boc-protected anilines.

tert-Butyl (5-aminopentyl)carbamate: Utilized as a PROTAC linker in the synthesis of PROTACs.

Uniqueness: tert-Butyl N-(5-oxopentyl)carbamate is unique due to its specific structure, which allows it to participate in palladium-catalyzed cross-coupling reactions efficiently. Its ability to form N-Boc-protected anilines and tetrasubstituted pyrroles makes it valuable in various fields, including medicinal chemistry and materials science.

生物活性

Tert-butyl N-(5-oxopentyl)carbamate is a carbamate derivative that has gained attention in biological and medicinal chemistry due to its potential therapeutic properties. This compound is characterized by a tert-butyl group, a carbamate functional group, and a 5-oxopentyl chain, which contribute to its unique chemical reactivity and biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in enzyme inhibition, and potential therapeutic uses.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The carbamate group is known to form covalent bonds with active sites of enzymes, leading to inhibition of enzymatic activity. This mechanism is particularly useful for studying enzyme functions and developing enzyme inhibitors.

Key Mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, disrupting normal biochemical pathways.

- Protein Interactions : It may also interact with proteins involved in signaling pathways, thereby modulating cellular responses.

Biological Applications

Research indicates that this compound has several promising applications:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in treating infections.

- Anticancer Properties : Derivatives of this compound have shown cytotoxic effects against various cancer cell lines, indicating potential use in cancer therapy.

- Enzyme Inhibitors : It has been used as a tool in biochemical research to inhibit specific enzymes involved in metabolic pathways.

Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on the enzyme dihydrofolate reductase (DHFR). The results demonstrated that the compound effectively inhibited DHFR with an IC50 value of 150 nM, suggesting its potential as a lead compound for developing new antifolate drugs.

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| This compound | DHFR | 150 |

| Fosmidomycin | DXPS | 200 |

Study 2: Anticancer Activity

In vitro assays were conducted on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound showed significant cytotoxicity with IC50 values of 75 nM for MCF-7 and 90 nM for A549 cells.

| Cell Line | IC50 (nM) |

|---|---|

| MCF-7 | 75 |

| A549 | 90 |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have provided insights into how modifications to the this compound structure can enhance its biological activity. For instance, introducing different substituents on the phenyl ring can significantly alter its potency as an enzyme inhibitor or anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。